1-phenethyl-N-phenylpiperidin-4-amine

Beschreibung

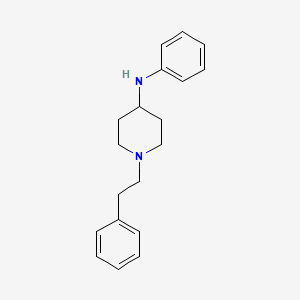

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-phenyl-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMDXDQUYIWEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175680 | |

| Record name | Depropionylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21409-26-7 | |

| Record name | N-Phenyl-1-(2-phenylethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21409-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Despropionylfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021409267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depropionylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-1-(2-phenylethyl)-4-piperidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESPROPIONYLFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88EHD0U8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Phenethyl N Phenylpiperidin 4 Amine

Established Synthetic Routes to 1-Phenethyl-N-phenylpiperidin-4-amine

The synthesis of this compound, also known as 4-anilino-N-phenethylpiperidine (ANPP), can be achieved through several established chemical pathways. These routes primarily involve the formation of the core piperidine (B6355638) scaffold and the subsequent introduction of the N-phenethyl and N-phenylamino substituents.

Reductive amination stands out as a prevalent and efficient method for the synthesis of this compound. This approach typically commences with the reaction of N-phenethyl-4-piperidone (NPP) and aniline (B41778). The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

A common protocol involves the use of sodium triacetoxyborohydride as the reducing agent. This reagent is favored for its mildness and selectivity, allowing for the efficient conversion of the imine to the amine without reducing other functional groups. researchgate.netnih.govosti.gov The reaction is typically carried out in a suitable solvent, such as dichloromethane or dichloroethane, often in the presence of an acid catalyst like acetic acid to facilitate imine formation. nih.govosti.gov Alternative reducing agents, such as sodium borohydride, have also been employed. google.com Another variation of this method involves a one-pot reaction where 4-piperidone is first reductively alkylated with phenylacetaldehyde to form N-phenethyl-4-piperidone, which then undergoes reductive amination with aniline in the same reaction vessel. researchgate.netajrconline.org

| Reactants | Reducing Agent | Solvent | Yield (%) |

| N-phenethyl-4-piperidone, Aniline | Sodium triacetoxyborohydride | Dichloromethane, Acetic Acid | 91 |

| N-phenethyl-4-piperidone, Aniline | Sodium borohydride | Not specified | Not specified |

| 4-Piperidone, Phenylacetaldehyde, Aniline | Sodium triacetoxyborohydride | Not specified | Not specified |

This table summarizes common reductive amination protocols for the synthesis of this compound.

An alternative synthetic strategy involves the direct alkylation of N-phenylpiperidin-4-amine with a phenethyl halide, such as 2-(bromoethyl)benzene or 2-phenylethyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction's efficiency and yield. This method is contingent on the availability of the N-phenylpiperidin-4-amine precursor, which itself can be synthesized from 4-piperidone. regulations.govfederalregister.gov

Beyond the direct functionalization of pre-existing piperidine rings, alternative methods focus on the initial construction of the core piperidine scaffold. One notable approach is the Dieckmann condensation. researchgate.netsemanticscholar.org This intramolecular cyclization of a diester, formed from the reaction of phenethylamine with two equivalents of an acrylate ester (like methyl acrylate), yields a β-ketoester. researchgate.netsemanticscholar.org Subsequent hydrolysis and decarboxylation of this cyclic product afford N-phenethyl-4-piperidone, a key intermediate that can then be converted to this compound via reductive amination as previously described. researchgate.netsemanticscholar.org

Another approach starts from pyridine derivatives. For instance, 4-anilinopyridine can be acylated and then alkylated with a phenethyl halide to form a pyridinium salt. Subsequent reduction of the pyridine ring yields the desired piperidine structure. ajrconline.orgdtic.mil

Optimization of Reaction Conditions and Yields

Significant research has been dedicated to optimizing the reaction conditions for the synthesis of this compound to maximize yields and purity. For the widely used reductive amination of N-phenethyl-4-piperidone with aniline, studies have shown that using sodium triacetoxyborohydride in the presence of acetic acid can lead to excellent yields, often exceeding 90%. nih.govosti.gov The use of cesium carbonate as the base in the alkylation of 4-piperidone with 2-(bromoethyl)benzene has also been reported to provide high yields of the intermediate N-phenethyl-4-piperidone, in the range of 88%. nih.govosti.gov

| Synthetic Step | Reagents and Conditions | Yield (%) |

| Alkylation of 4-piperidone | 2-(bromoethyl)benzene, Cesium carbonate | 88 |

| Reductive Amination of NPP | Aniline, Sodium triacetoxyborohydride, Acetic acid | 91 |

| Acylation to Fentanyl | Propionyl chloride, Diisopropylethylamine | 95 |

This table highlights optimized yields for key steps in a common synthetic route to fentanyl, starting from 4-piperidone. nih.govosti.gov

Role as a Precursor in the Synthesis of Analogues and Derivatives

This compound is a pivotal precursor in the synthesis of a wide range of biologically active molecules, most notably fentanyl and its analogues. regulations.gov Its chemical structure provides a versatile scaffold that can be readily modified to generate a diverse library of compounds.

The final step in the synthesis of fentanyl involves the acylation of the secondary amine of this compound. nih.govosti.gov This is typically achieved by reacting it with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a base to scavenge the acidic byproduct. nih.govosti.gov This straightforward and high-yielding transformation underscores the importance of this compound as the immediate precursor to fentanyl. regulations.govfederalregister.gov

Furthermore, by varying the acylating agent, a multitude of fentanyl analogues can be synthesized. For example, using acetic anhydride instead of propionyl chloride leads to the formation of acetylfentanyl. nih.gov The versatility of this precursor has enabled the synthesis of numerous other fentanyl-related compounds with modifications at the acyl group, contributing to structure-activity relationship studies and the development of new opioid analgesics. nih.govwikipedia.org The synthesis of thiofentanyl analogues is also accomplished in a similar manner, starting from the corresponding thienylethyl-substituted piperidone precursor. nih.govosti.gov

Derivatization to Carbamates and Ureas

The secondary amine functionality of this compound allows for its derivatization into carbamates and ureas through reactions with appropriate electrophilic reagents. These transformations are standard organic chemistry reactions for amine groups.

Carbamate Formation: Carbamates are typically synthesized from amines by reaction with a chloroformate, such as ethyl chloroformate, or with a phosgene equivalent. The nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of a carbamate linkage. While specific literature detailing the synthesis of carbamate derivatives from this compound is not prevalent, the general reaction mechanism is well-established. The resulting N-substituted carbamates are structurally related to controlled substances, such as ethyl 4-anilinopiperidine-1-carboxylate.

Urea Formation: The synthesis of ureas from this compound involves its reaction with an isocyanate. commonorganicchemistry.com In this reaction, the nucleophilic amine attacks the central carbon atom of the isocyanate group (-N=C=O), resulting in a disubstituted urea. commonorganicchemistry.comtue.nl This method is a very direct and common way to form ureas and typically does not require a base. commonorganicchemistry.com Alternative reagents for urea formation include carbonyldiimidazole (CDI) or triphosgene, which serve as safer substitutes for highly toxic phosgene gas. commonorganicchemistry.com The reaction can also proceed via transamidation of an existing urea under certain conditions. nih.gov

Table 1: General Reactions for Carbamate and Urea Formation This table is based on general organic chemistry principles as applied to the starting material.

| Transformation | Reagent Type | Product Class | General Reaction Scheme |

| Carbamoylation | Alkyl Chloroformate | N-Aryl-N-(1-phenethylpiperidin-4-yl) carbamate | R-O-CO-Cl + C₁₉H₂₄N₂ → R-O-CO-N(C₆H₅)(C₅H₉N-CH₂CH₂C₆H₅) + HCl |

| Ureido Formation | Isocyanate | N,N'-Disubstituted Urea | R-N=C=O + C₁₉H₂₄N₂ → R-NH-CO-N(C₆H₅)(C₅H₉N-CH₂CH₂C₆H₅) |

Formation of Functionalized Fentanyl Intermediates

This compound is a direct and immediate precursor in the synthesis of fentanyl and its analogues. wikipedia.org The most critical transformation in this context is the acylation of the secondary amine group.

The reaction, often referred to as N-acylation, involves treating this compound with an acylating agent, such as propionyl chloride or propionic anhydride, to form the corresponding amide. wikipedia.orggoogle.com This single-step conversion is a key part of several documented fentanyl synthesis routes, including the "Siegfried method". federalregister.gov The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl if propionyl chloride is used). google.com

This acylation directly yields N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, the chemical name for fentanyl. google.com By substituting the acylating agent, various functionalized analogues can be produced. For example, using acetyl chloride instead of propionyl chloride results in the formation of acetylfentanyl. wikipedia.org This versatility makes this compound a crucial intermediate in the synthesis of a range of fentanyl-related compounds. ussc.gov

Table 2: Synthesis of Fentanyl from this compound Data compiled from patent literature. google.com

| Reactant 1 | Reactant 2 | Product | Method Summary |

| This compound (ANPP) | Propionyl Chloride | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide (Fentanyl) | The ANPP bis-hydrohalide salt is reacted directly with propionyl halide to produce fentanyl. |

This transformation underscores the compound's role as a late-stage intermediate, requiring only a straightforward chemical step to be converted into the final active molecule. federalregister.govfederalregister.gov

Molecular Interactions and Receptor Binding Research in Vitro and Biochemical Focus

Characterization of Receptor Affinities

The affinity of a compound for a receptor describes the strength of the binding between them and is a key indicator of its potential biological activity. This is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in binding assays.

Mu-Opioid Receptor (MOR) Binding Studies

The mu-opioid receptor (MOR) is the primary target for many opioid analgesics, including fentanyl. mdpi.com Studies indicate that 1-phenethyl-N-phenylpiperidin-4-amine itself lacks significant opioid activity. Its structure serves as a scaffold, and the addition of an N-propanoyl group to the aniline (B41778) nitrogen, which forms fentanyl, is critical for high-affinity MOR binding and potent agonist activity. ebi.ac.uk

The importance of the N-phenethyl group on the piperidine (B6355638) ring for MOR affinity is well-established. Research on fentanyl analogues has shown that removing this group significantly diminishes binding affinity at the MOR. nih.gov For instance, the binding affinity of N-methyl carfentanil is 1,750 times weaker than that of carfentanil, highlighting the role of the N-phenethyl moiety in anchoring the ligand within the receptor's binding pocket. nih.gov Similarly, shortening the N-phenethyl chain to an N-benzyl group results in a nearly 400-fold decrease in the binding affinity of fentanyl analogues. mdpi.com While specific high-affinity binding values for this compound are not prominently reported, the data from its derivatives underscore that while the core structure possesses the necessary elements for recognition, it does not confer high potency on its own.

| Compound | Receptor | Binding Affinity Measurement | Reported Value/Finding | Reference |

|---|---|---|---|---|

| This compound (4-ANPP) | Mu-Opioid Receptor (MOR) | Activity | Lacks significant opioid activity. | |

| Fentanyl (Derivative of 4-ANPP) | Mu-Opioid Receptor (MOR) | Activity | Potent MOR agonist. | mdpi.comebi.ac.uk |

| N-benzyl fentanyl analogue (shortened N-phenethyl chain) | Mu-Opioid Receptor (MOR) | IC₅₀ | 489.7 nM (Represents ~400-fold drop in affinity compared to fentanyl). | mdpi.com |

Delta-Opioid Receptor Binding Investigations

Investigations into the binding of this compound at the delta-opioid receptor (DOR) are less common than for the MOR, as this class of compounds generally shows higher selectivity for the mu receptor. However, studies on related structures provide insight. For example, a class of potent and highly selective DOR agonists was developed by replacing the piperazine (B1678402) ring of the known DOR agonist SNC-80 with a piperidine ring containing an exocyclic double bond, a structure formally derived from the 4-ANPP scaffold. nih.gov One such compound, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, exhibited an IC₅₀ of 0.87 nM for the DOR with extremely high selectivity over the MOR (a mu/delta ratio of 4370). nih.gov

This indicates that the piperidine scaffold is compatible with high-affinity DOR binding, but that specific structural modifications are necessary to achieve this. For fentanyl analogues like ohmefentanyl, the affinity for the MOR is vastly greater than for the DOR, with selectivity ratios exceeding 22,000, confirming a strong preference for the mu receptor within this chemical series. nih.gov

Competitive Radioligand Binding Assay Methodologies

The receptor affinities of compounds like this compound are determined using competitive radioligand binding assays. nih.govspringernature.com This in vitro technique is a cornerstone of pharmacological research for characterizing ligand-receptor interactions. nih.gov

The general methodology involves the following steps:

Preparation of Receptor Source: Membranes are prepared from cells (e.g., Chinese Hamster Ovary, CHO) or tissues that have been engineered to stably express a high density of the target receptor, such as the human mu-opioid receptor. umich.edu

Incubation: These receptor-containing membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (a "radioligand") that is known to bind to the receptor with high affinity. nih.govnih.gov For MOR assays, commonly used radioligands include [³H]DAMGO (an agonist) or [³H]diprenorphine (an antagonist). umich.eduresearchgate.net

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "competitor," such as this compound). nih.gov The test compound competes with the radioligand for the same binding site on the receptor.

Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. nih.gov This process separates the receptor-bound radioligand from the unbound radioligand, which passes through the filter. The filters are then washed to minimize non-specific binding. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting. nih.gov

Data Analysis: The resulting data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the calculation of the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. researchgate.net The IC₅₀ value can then be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used in the assay. nih.gov

Structural Determinants of Ligand-Receptor Recognition

The binding of this compound and its derivatives to opioid receptors is dictated by specific interactions between the ligand's functional groups and the amino acid residues lining the receptor's binding pocket. Computational modeling and molecular dynamics simulations based on fentanyl's interactions have elucidated these key determinants. nih.govnih.gov

Key Amino Acid Residue Interactions (e.g., Asp147, Tyr326, Ile144)

Several amino acid residues within the transmembrane helices of the mu-opioid receptor are critical for binding the 4-ANPP scaffold.

Aspartic Acid 147 (Asp147): This residue, located in transmembrane helix 3 (TM3), is considered the most critical anchor point. nih.govnih.gov Under physiological conditions, the piperidine nitrogen of this compound is protonated, carrying a positive charge. This charged amine forms a strong ionic interaction, or salt bridge, with the negatively charged carboxylate side chain of Asp147. nih.govnih.gov This interaction is a hallmark of binding for most amine-based opioids and is essential for stable receptor occupancy. nih.gov

Tyrosine 326 (Tyr326): Located in TM7, this residue is also implicated in the binding of opioid ligands, often forming hydrogen bonds. vt.edu Molecular dynamics simulations show that the distance between Tyr326 and Asp147 can change depending on the size and conformation of the bound ligand, suggesting its role in accommodating different ligand structures within the binding pocket. mdpi.com

Other Key Residues: While Ile144 is part of the binding pocket, other residues feature more prominently in the specific interactions with the 4-ANPP core. Histidine 297 (His297) in TM6 engages in aromatic stacking (pi-pi) interactions with the N-linked phenethyl group. nih.gov Similarly, Tryptophan 293 (Trp293) and Tryptophan 318 (Trp318) contribute to a hydrophobic pocket that accommodates the ligand, with Trp293 also forming aromatic stacking interactions with the phenethyl group. nih.govvt.edu

| Receptor Residue | Location | Ligand Moiety | Type of Interaction | Reference |

|---|---|---|---|---|

| Aspartic Acid 147 (Asp147) | TM3 | Protonated Piperidine Nitrogen | Ionic Interaction (Salt Bridge) | nih.govnih.govnih.gov |

| Histidine 297 (His297) | TM6 | N-phenethyl Group | Aromatic (pi-pi) Stacking | nih.govvt.edu |

| Tryptophan 293 (Trp293) | TM6 | N-phenethyl Group | Aromatic (pi-pi) Stacking / Hydrophobic | nih.govnih.gov |

| Tyrosine 326 (Tyr326) | TM7 | Piperidine Nitrogen region | Hydrogen Bonding / Pocket Accommodation | mdpi.comvt.edu |

| Tryptophan 318 (Trp318) | TM7 | Anilino-phenyl Group | Hydrophobic | vt.edu |

Hydrophobic and Ionic Interaction Analysis

The binding of the this compound scaffold within the MOR is a multifaceted process characterized by a combination of ionic and hydrophobic forces.

Ionic Interactions: The primary ionic interaction is the aforementioned salt bridge between the protonated piperidine nitrogen of the ligand and the carboxylate group of Asp147. nih.govnih.gov This electrostatic attraction is crucial for the initial recognition and anchoring of the ligand in the binding site. Simulations have shown this piperidine–D147 salt bridge to be stable throughout the binding event. nih.gov

Hydrophobic Interactions: Beyond the primary ionic anchor, the majority of contacts between the fentanyl family of molecules and the MOR are hydrophobic in nature. mdpi.com The N-phenethyl group plays a vital role by inserting itself into a deep, lipophilic pocket within the receptor. nih.gov This placement allows for favorable van der Waals forces and aromatic stacking interactions with the side chains of hydrophobic and aromatic residues like Trp293, His297, and others that form the pocket. mdpi.comnih.gov The phenyl ring of the anilino group at the 4-position of the piperidine core also contributes to these hydrophobic interactions, further stabilizing the ligand-receptor complex. mdpi.com The interplay and balance between the key ionic anchor and extensive hydrophobic interactions define the binding mode for this class of compounds.

Agonist and Antagonist Profiling in Cellular Systems (In Vitro)

Research into the direct molecular interactions of this compound, also known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionylfentanyl, reveals a compound with limited intrinsic activity at classical opioid receptors, distinguishing it from its highly potent derivatives like fentanyl. researchgate.netwikipedia.org In vitro studies in various cellular systems have primarily focused on its activity at the µ-opioid receptor (MOR), with additional research exploring the potential of its structural backbone in other biological contexts.

Opioid Receptor Activity

Detailed investigations using cell-based assays confirm that this compound is a very weak partial agonist at the µ-opioid receptor (MOR). researchgate.net Its primary relevance in pharmacology is not as an active agent but as a direct chemical precursor in the synthesis of fentanyl and its analogues. wikipedia.org

In a functional cell-based µ-opioid receptor recruitment assay, the activity of this compound was directly compared to that of fentanyl. The study demonstrated that a high concentration of this compound (100 µM) was required to produce a level of MOR activation comparable to that caused by a 100,000-fold lower concentration of fentanyl (0.001 µM). researchgate.net This significant difference in potency underscores the compound's negligible opioid activity in vitro. researchgate.net Due to this low intrinsic activity, it is often considered biologically irrelevant on its own. researchgate.net

| Compound | Assay Type | Concentration for Comparable Effect | Relative Potency Observation |

|---|---|---|---|

| This compound | µ-opioid receptor (MOR) Recruitment Assay | 100 µM | Fentanyl is approximately 100,000 times more potent than this compound in this assay. researchgate.net |

| Fentanyl | µ-opioid receptor (MOR) Recruitment Assay | 0.001 µM |

Non-Opioid Cellular System Screening

While its opioid activity is minimal, the foundational 4-aminopiperidine (B84694) structure has been explored for other biological activities. A notable in vitro study screened a series of 44 derivatives of 1-phenethyl-4-aminopiperidine against several protozoan parasites. nih.gov This research identified significant antiprotozoal activity, highlighting that the chemical scaffold has potential applications beyond opioid receptor modulation. nih.gov

The screening revealed that 29 of the tested compounds were selectively active against the bloodstream form of Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. Additionally, 33 compounds were active against a multi-drug resistant strain of Plasmodium falciparum, the parasite that causes malaria. nih.gov

| Target Organism | Number of Active Derivatives | Observed Potency (IC₅₀ Range) |

|---|---|---|

| Trypanosoma brucei rhodesiense | 29 | 0.12 µM to 10 µM |

| Plasmodium falciparum (K1 strain) | 33 | 0.17 µM to 5 µM |

| Trypanosoma cruzi | 7 | Similar to benznidazole (B1666585) (1.97 µM) |

| Leishmania donovani | 0 | No significant activity observed |

While seven compounds showed activity against Trypanosoma cruzi, they also exhibited cytotoxicity to the host L-6 cells, indicating low selectivity. None of the tested molecules demonstrated noteworthy activity against Leishmania donovani. nih.gov This research marks the first report of antitrypanosomal activity for molecules containing the 4-aminopiperidine skeleton. nih.gov

Structure Activity Relationship Sar Studies of 1 Phenethyl N Phenylpiperidin 4 Amine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Molecular Activitynih.govnih.govmdpi.com

The piperidine ring is a central component of the 1-phenethyl-N-phenylpiperidin-4-amine scaffold, and its substitution has profound effects on the molecule's pharmacological profile. mdpi.comnih.gov Introducing substituents at various positions on this ring can alter potency, selectivity, and duration of action by influencing how the molecule binds to its target receptors.

Functionalization at the C2 position of the piperidine ring has been explored. For instance, the synthesis of (2R)-1-phenethyl-4-(N-phenylpropionamido)piperidine-2-carboxamide, a derivative of fentanyl, resulted in a compound that was significantly less potent—110 times in the guinea pig ileum (GPI) assay and 450 times in the mouse vas deferens (MVD) assay—than fentanyl itself. nih.gov This suggests that introducing bulky substituents at the C2 position is detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation. nih.gov

Positional and Stereochemical Effects of Alkyl Groupsnih.govnih.gov

The introduction of small alkyl groups, such as methyl, onto the piperidine ring demonstrates the critical importance of both the position and stereochemistry of the substituent. The most notable example is the methylation of the C3 position. nih.gov

The cis-(+)-isomer of 3-methylfentanyl, specifically cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, is an exceptionally potent analgesic. nih.gov Its analgesic efficacy is thousands of times greater than that of morphine. nih.gov In stark contrast, its cis-(−) counterpart is approximately 120 times less potent, highlighting a pronounced stereochemical preference at the receptor. nih.gov The introduction of a hydroxyl group on the phenethyl moiety of cis-3-methylfentanyl isomers further underscores this stereoselectivity. One isomer, with a (2S,3R,4S) configuration, was found to be 21,000 times more potent than its (2R,3S,4R) counterpart in a mouse analgesic assay, making it one of the most potent opioids identified. nih.gov

This dramatic difference in activity between stereoisomers indicates a highly specific and constrained binding pocket at the receptor, where the precise orientation of the methyl group either enhances or diminishes binding affinity.

Table 1: Impact of C3-Methyl Substitution on Relative Potency This is an interactive table. Select a compound to see more details.

| Compound | Stereochemistry | Relative Potency Comment |

| cis-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | (+) isomer | Extremely potent, with an ED₅₀ value of 0.00058 mg/kg. nih.gov |

| cis-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | (-) isomer | 120-times less potent than the cis-(+) isomer. nih.gov |

Influence of N-Phenethyl Moiety Modificationsnih.govresearchgate.net

The N-phenethyl group is a crucial component for high-affinity binding in this class of compounds. Its replacement or modification typically leads to significant changes in activity. It is well-established that replacing the N-methyl group in classical opioids with an N-phenethyl moiety often results in potent µ-opioid receptor (MOR) agonists. nih.gov

Research into modifying the N-phenethyl group of fentanyl has explored replacing it with other aromatic ring-containing amino acids. nih.gov These efforts produced compounds with a wide range of µ-selective activities, with affinities (Ki values) ranging from 47 nM to 76 µM, demonstrating that while the phenethyl group is optimal, other N-aromatic substituents can be accommodated at the receptor. nih.gov Further studies have synthesized analogs with ester or amide functionalities in the N-substituent. For example, N-t-butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide showed a lower ED50 value (21.0 µg/kg) compared to fentanyl, indicating higher potency. researchgate.net

The "message-address" concept has been used to rationalize the role of this moiety, where the bulk of the molecule (the "address") ensures it reaches the receptor, while the N-phenethyl group (the "message") fine-tunes the interaction and resulting activity. nih.gov Even small substitutions on the aromatic ring of the phenethyl group can modulate agonist potency at various opioid receptors. nih.gov

Consequences of N-Phenyl Group Derivatizationnih.govnih.gov

The N-phenyl group at the C4 position of the piperidine ring is another critical site for molecular interactions. Derivatization of this aromatic ring has been investigated to probe the electronic and steric requirements for activity.

Studies on fentanyl analogs have shown that introducing certain substituents on the para-position of the N-phenyl ring is well-tolerated. nih.gov For instance, derivatives with para-fluoro (p-F), para-iodo (p-I), and para-methyl (p-CH3) substituents all retained reasonable levels of activity, which were less than that of fentanyl but greater than that of morphine. nih.gov This indicates that the receptor pocket accommodating this phenyl ring can tolerate small electronic and steric modifications at the para-position.

Quantitative structure-activity relationship (QSAR) studies on related piperidine-based analgesics have provided further insight. For aromatic esters of 1-methyl-4-piperidinol, it was found that the length of ortho-substituents and the width of meta- and para-substituents were negatively correlated with potency. nih.gov Conversely, lipophilicity (particularly at the meta-position) and the capacity to act as a hydrogen-bond acceptor enhanced potency. nih.gov These findings suggest that for optimal activity, the N-phenyl group should fit within a sterically constrained pocket, while features that enhance lipophilicity and hydrogen bonding are beneficial.

Table 2: Effect of N-Phenyl Group Substitution on Activity of Fentanyl Analogs This is an interactive table. Select a substituent to see more details.

| Substituent at para-position | Resulting Activity | Reference |

| Fluoro (F) | Retained reasonable activity | nih.gov |

| Iodo (I) | Retained reasonable activity | nih.gov |

| Methyl (CH₃) | Retained reasonable activity | nih.gov |

Conformational Analysis and its Correlation with Biological Activitybenchchem.comnih.gov

The three-dimensional shape, or conformation, of this compound derivatives is intrinsically linked to their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site is paramount for potent interaction. nih.gov

The piperidine ring typically adopts a chair conformation. The substituents—the N-phenethyl group and the 4-anilino group—can exist in either axial or equatorial positions. The equatorial orientation is generally favored for bulky substituents to minimize steric strain, and it is this conformation that is widely believed to be the "active" one for binding to the µ-opioid receptor.

Metabolic Pathway Research in Vitro and Mechanistic Focus

Identification of Primary Biotransformation Reactions

In vitro studies, often utilizing human liver microsomes and hepatocytes, have been instrumental in identifying the primary metabolic routes for compounds structurally related to 4-ANPP. These reactions transform the parent drug into various metabolites, with 4-ANPP itself being a significant product of certain pathways.

N-dealkylation is a major metabolic pathway for fentanyl and many of its analogues nih.govnih.govdiva-portal.org. This reaction involves the cleavage of the N-phenethyl group from the piperidine (B6355638) nitrogen. For instance, the primary metabolite of fentanyl is norfentanyl, which is formed through this oxidative N-dealkylation process caymanchem.comnih.gov. Similarly, acetylfentanyl is metabolized to acetyl norfentanyl via N-dealkylation nih.govfrontiersin.org. While 4-ANPP itself can be a substrate for further metabolism, the N-dealkylation of its precursor fentanyl analogues is a critical pathway leading to their deactivation. This process would yield N-phenylpiperidin-4-amine from 4-ANPP .

Hydroxylation, the addition of a hydroxyl (-OH) group, is another significant biotransformation reaction. This can occur at various positions on the molecule, including the piperidine ring and the phenylethyl side chain nih.govfrontiersin.orgaxisfortox.com. Studies on fentanyl and its analogues have identified monohydroxylated metabolites on the piperidine ring and the alkyl linker of the phenylethyl moiety nih.govfrontiersin.org. Dihydroxylation of the phenyl ring of the phenylethyl group has also been observed nih.gov. These hydroxylated metabolites are generally considered minor products but are important for a complete metabolic profile nih.gov.

Amide hydrolysis is a key metabolic pathway and is the direct mechanism for the formation of 4-ANPP from several fentanyl analogues caymanchem.comnih.govaxisfortox.comaxisfortox.com. 4-ANPP, also known as despropionyl fentanyl, is formed when the propionamide (B166681) group of fentanyl is cleaved caymanchem.comaxisfortox.comaxisfortox.com. This reaction is also a documented pathway for other analogues such as acetylfentanyl, furanylfentanyl, and acrylfentanyl, making 4-ANPP a common metabolite for a range of synthetic opioids nih.govfrontiersin.org. Although considered a minor metabolic route for fentanyl itself, its consistent presence makes it a crucial marker for exposure to these substances caymanchem.comaxisfortox.com.

N-oxidation represents a less common metabolic pathway for some fentanyl analogues. In this process, an oxygen atom is added to a nitrogen atom, forming an N-oxide. In vitro studies of certain fentanyl analogues, such as cyclopentylfentanyl, have identified N-oxide formation as a minor biotransformation product nih.gov.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

The metabolism of fentanyl and its analogues, including the pathways that produce 4-ANPP, is predominantly carried out by the Cytochrome P450 (CYP) enzyme system located in the liver and, to a lesser extent, in the small intestine caymanchem.comfrontiersin.orgaxisfortox.com. Specifically, the CYP3A4 isoform has been identified as the primary enzyme responsible for the N-dealkylation of fentanyl to norfentanyl axisfortox.comaxisfortox.comnih.gov. The involvement of CYP450 enzymes is crucial for the phase I metabolism of these compounds caymanchem.com.

| Enzymatic System | Primary Isoform(s) | Metabolic Reaction(s) | Reference(s) |

| Cytochrome P450 | CYP3A4 | N-dealkylation, Hydroxylation | axisfortox.comaxisfortox.comnih.gov |

This table summarizes the key enzymatic system and isoform involved in the metabolism of 4-ANPP's parent compounds.

Formation and Characterization of Research Metabolites (e.g., 4-ANPP as a metabolite of other analogues)

4-ANPP is a well-characterized metabolite of numerous fentanyl analogues. Its presence in biological samples is a strong indicator of exposure to these synthetic opioids. It is recognized as a metabolite of fentanyl, acetylfentanyl, butyrylfentanyl, furanylfentanyl, and acrylfentanyl, among others nih.gov. The formation of 4-ANPP occurs through the amide hydrolysis of the parent compound caymanchem.comaxisfortox.com. While pharmacologically inactive, its detection is forensically significant axisfortox.comaxisfortox.com. It is also important to note that 4-ANPP is a known precursor in the illicit synthesis of fentanyl and its analogues, which can sometimes complicate the interpretation of its presence in toxicological analyses axisfortox.comaxisfortox.comnih.gov.

| Parent Compound | Key Metabolite(s) | Metabolic Pathway | Reference(s) |

| Fentanyl | Norfentanyl, 4-ANPP (minor) | N-dealkylation, Amide Hydrolysis | caymanchem.comaxisfortox.com |

| Acetylfentanyl | Acetyl norfentanyl, 4-ANPP | N-dealkylation, Amide Hydrolysis | nih.govfrontiersin.org |

| Furanylfentanyl | 4-ANPP, Dihydrodiol metabolite | Amide Hydrolysis, Dihydrodiol formation | caymanchem.comnih.gov |

| Acrylfentanyl | Acryloylnorfentanyl, 4-ANPP | N-dealkylation, Amide Hydrolysis | nih.gov |

| Cyclobutylfentanyl | Nor-cyclobutylfentanyl, Hydroxylated metabolites, 4-ANPP | N-dealkylation, Hydroxylation, Amide Hydrolysis | nih.gov |

This interactive data table details the formation of 4-ANPP and other key metabolites from various fentanyl analogues.

Computational Chemistry and Molecular Modeling Applications

Ligand-Receptor Docking and Molecular Dynamics Simulations

Ligand-receptor docking and molecular dynamics (MD) simulations are powerful computational methods used to investigate the interaction between a ligand, such as 1-phenethyl-N-phenylpiperidin-4-amine, and its biological target, primarily the µ-opioid receptor (MOR). nih.gov Docking predicts the preferred orientation of a molecule within a receptor's binding site, while MD simulations provide a dynamic view of the complex, revealing conformational changes and the stability of interactions over time. nih.govfrontiersin.org

Docking studies involving the 4-ANPP scaffold are fundamental to understanding how its derivatives, like fentanyl, bind to the MOR. nih.gov These simulations typically place the protonated amine of the piperidine (B6355638) ring to form a crucial ionic bond with a highly conserved aspartic acid residue (Asp147 in the human MOR) in the receptor's binding pocket. researchgate.netfrontiersin.org The phenethyl and phenyl groups are then positioned within adjacent hydrophobic pockets of the receptor.

Following docking, MD simulations are employed to refine the binding pose and assess the stability of the ligand-receptor complex. youtube.comdrexel.edu These simulations, often spanning microseconds, model the movements of atoms and molecules, providing a detailed picture of how the ligand settles into the binding site and how the receptor adapts to its presence. nih.govyoutube.com For derivatives of 4-ANPP, MD simulations help to understand how modifications to the core structure influence binding affinity and receptor activation. nih.gov

Prediction of Binding Modes and Interaction Energies

Computational modeling is crucial for predicting the specific binding modes and calculating the interaction energies of ligands with their receptors. For this compound and its analogs targeting the µ-opioid receptor, several key interactions are consistently identified. nih.govfrontiersin.org The primary anchor point is the salt bridge between the protonated piperidine nitrogen of the ligand and the carboxylate side chain of the Asp147 residue. researchgate.netfrontiersin.org

Beyond this primary electrostatic interaction, computational models predict other significant contacts that stabilize the binding complex. These include:

Hydrophobic Interactions: The phenethyl group typically occupies a hydrophobic pocket, engaging with nonpolar residues. The N-phenyl ring fits into an adjacent aromatic pocket. researchgate.net

Hydrogen Bonds: In more complex derivatives of 4-ANPP, such as fentanyl, the amide oxygen can form hydrogen bonds with receptor residues like His297, further stabilizing the complex. frontiersin.org

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a common method used to estimate the binding free energy of a ligand to a receptor from MD simulation trajectories. nih.gov This calculation provides a quantitative measure of binding affinity, allowing for the comparison of different ligands or binding poses. Studies on fentanyl have used MM/GBSA to evaluate different binding orientations and conformations within the MOR active site. nih.gov

| Residue (Human MOR) | Interaction Type | Interacting Ligand Moiety | Reference |

|---|---|---|---|

| Asp147 (D3.32) | Ionic / Salt Bridge | Protonated Piperidine Nitrogen | researchgate.netfrontiersin.org |

| Tyr326 (Y7.43) | Hydrogen Bond / Aromatic | Protonated Piperidine Nitrogen | frontiersin.org |

| His297 (H6.52) | Hydrophobic / Hydrogen Bond | N-Phenyl Ring / Amide (in derivatives) | frontiersin.org |

| Trp293, Trp318 | Hydrophobic / Aromatic | Phenethyl and N-Phenyl Rings | researchgate.net |

| Met151, Ile296, Val300 | Hydrophobic / van der Waals | Phenethyl Group | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models are developed to predict their binding affinity and efficacy at opioid receptors based on modifications to the parent structure. researchgate.net This approach is invaluable for guiding the design of new analogs with improved potency or selectivity.

To build a QSAR model, a dataset of 4-ANPP derivatives with known biological activities is required. Molecular descriptors, which are numerical representations of the compounds' properties, are then calculated. These can include:

Physicochemical Descriptors: Such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

3D Descriptors: Derived from the three-dimensional structure of the molecule, used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

These descriptors are then used to generate a mathematical equation that links them to the observed activity. The resulting model can identify which properties are most critical for activity. For example, QSAR studies on related piperidine series have shown that hydrophobicity and the presence of electron-donating groups can be important for binding affinity. nih.gov 3D-QSAR models generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity, providing a clear roadmap for structural optimization. researchgate.netmdpi.com

In Silico Prediction of Metabolic Fate and Pathways

Predicting the metabolic fate of a compound is a critical aspect of drug discovery and toxicology. nih.gov In silico tools are increasingly used to predict the biotransformation of xenobiotics like this compound. nih.govcreative-biolabs.com These computational models use rule-based systems or machine learning algorithms to identify potential sites of metabolism on the molecule and predict the resulting metabolites. creative-biolabs.comnews-medical.net

For this compound, in silico tools can predict several major metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. axisfortox.com Potential metabolic pathways include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to either the phenethyl or the aniline (B41778) phenyl ring.

N-dealkylation: Cleavage of the phenethyl group from the piperidine nitrogen, which would yield N-phenylpiperidin-4-amine.

Amide Hydrolysis (in derivatives): For fentanyl and related analogs, the cleavage of the propionamide (B166681) group is a known metabolic pathway that yields 4-ANPP itself. axisfortox.comnih.gov

Phase II Conjugation: Prediction of the addition of polar groups, such as glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation), to hydroxylated metabolites, which facilitates excretion. nih.gov

Several software platforms, such as SyGMa, BioTransformer, and GLORYx, are used for these predictions. nih.gov By combining the outputs of multiple tools, researchers can generate a comprehensive metabolic profile, which helps in identifying actual metabolites found in in vitro or in vivo studies. nih.gov

Conformational Analysis and Stereochemical Impact on Molecular Properties

Stereochemistry, the spatial arrangement of atoms in a molecule, can have a profound impact on pharmacological properties. If chiral centers are present in derivatives of 4-ANPP, the different stereoisomers (enantiomers or diastereomers) may exhibit vastly different binding affinities and efficacies. For instance, modifications to the piperidine ring can create chiral centers, and research has shown that specific stereoisomers of fentanyl analogs have significantly different potencies. nih.gov Computational docking and MD simulations can be used to model how different stereoisomers interact with the chiral environment of the receptor binding site, explaining observed differences in activity and guiding the synthesis of stereochemically pure and more potent compounds.

Analytical Research Methodologies and Reference Standards

Development of Advanced Analytical Protocols for Compound Identification and Purity Assessment

A variety of sophisticated analytical techniques are employed for the identification and purity assessment of 1-phenethyl-N-phenylpiperidin-4-amine. These methods are crucial for distinguishing it from related compounds and quantifying its presence in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of 4-ANPP. The methodology involves the separation of the compound from a mixture based on its volatility and interaction with a stationary phase, followed by detection and identification based on its mass-to-charge ratio. A study by the Drug Enforcement Administration's Special Testing and Research Laboratory outlines a specific GC-MS method for 4-ANPP. swgdrug.org

| Parameter | Value |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |

| Injection | 1 µL, Split Ratio = 20:1 |

| MS Scan Range | 30-550 amu |

| Retention Time | 15.502 min |

This table outlines typical GC-MS parameters for the analysis of this compound, based on established laboratory protocols. swgdrug.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the detection of 4-ANPP, particularly at low concentrations in biological and environmental samples. This technique separates compounds in the liquid phase before ionization and mass analysis. A multiplex detection method for 24 fentanyl analogues and metabolites, including 4-ANPP, in whole blood has been developed using LC-MS/MS. acs.orgsemanticscholar.org

| Parameter | Value |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Raptor biphenyl analytical column |

| Mobile Phase A | 10.0 mM ammonium formate and 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Ionization | Electrospray ionization in positive ion scan mode |

| Detection | Tandem Mass Spectrometry |

This table summarizes the key parameters for the LC-MS/MS analysis of this compound, demonstrating a robust method for its detection. acs.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is another powerful tool that allows for untargeted screening and accurate mass measurements, which is invaluable for identifying unknown compounds and confirming the presence of substances like 4-ANPP in complex samples. This high-resolution mass spectrometry technique has been successfully used for the screening and confirmation of 946 drugs and metabolites, including 4-ANPP, in blood and urine matrices. oup.com A validated method reported reportability of 4-ANPP at 0.19 ng/mL in forensic casework. oup.com

Application as a Reference Standard in Pharmaceutical and Chemical Analysis

This compound serves as a critical reference standard in various analytical applications. Certified Reference Materials (CRMs) of 4-ANPP are essential for ensuring the accuracy and reliability of analytical measurements in forensic laboratories, clinical toxicology, and urine drug testing. cerilliant.comcaymanchem.combertin-bioreagent.com These standards are used to calibrate instruments, validate analytical methods, and as controls to ensure the quality of analytical results.

The availability of CRMs that are manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034 is crucial. caymanchem.comcaymanchem.com These standards come with a certificate of analysis that provides certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com This ensures that laboratories can have confidence in the identity, purity, and concentration of the standard, which is fundamental for accurate quantification and identification of 4-ANPP in seized materials or biological specimens. cerilliant.comoup.com

Certified solutions of 4-ANPP are suitable for use as starting material in calibrators and controls for LC/MS or GC/MS testing methods. cerilliant.com As 4-ANPP is an intermediate in the synthesis of fentanyl and is often found as an impurity in illicit preparations, its accurate detection is of high importance for law enforcement and public health. bertin-bioreagent.comcaymanchem.comcfsre.org

Chemical Attribution Signature Research for Synthetic Routes

The analysis of impurities and byproducts in illicitly manufactured drugs can provide valuable intelligence about the synthetic route used. This field of study, known as chemical attribution signature (CAS) research, plays a significant role in forensic science. This compound is a key compound in this research as it is a known precursor or intermediate in several common fentanyl synthesis pathways. cfsre.orgresearchgate.net

The presence, absence, or relative abundance of 4-ANPP and other related compounds can help to differentiate between the primary fentanyl synthesis routes, namely the Janssen, Siegfried, and Gupta methods. dntb.gov.uanih.govnih.govregulations.gov

Siegfried Method: This route often involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline (B41778) to form 4-ANPP, which is then acylated to produce fentanyl. federalregister.gov Therefore, unreacted 4-ANPP can be a significant indicator of this method. osti.gov

Janssen Method: While the original Janssen patent describes a different pathway, variations may still involve intermediates that can be compared against the impurity profiles of other methods. Profiling studies have identified specific impurities that can act as markers for the Janssen route versus the Siegfried route. nih.govresearchgate.net

Gupta Method (One-Pot): This method is a variation that can lead to a different impurity profile. Research has shown that the "one-pot" method can result in large quantities of unreacted 4-ANPP and aniline. osti.gov Furthermore, the appearance of a specific organic impurity, phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP), is considered an indicator of a shift from the traditional Siegfried and Janssen routes to the Gupta-patent route. researchgate.netnih.gov

Impurity profiling studies using techniques like LC-HRMS and multivariate statistical analysis have been conducted to identify route-specific chemical attribution signatures. nih.gov For instance, one study identified ten impurities specific to the Janssen method and five for the Siegfried method. nih.gov Another investigation into six different synthesis methods identified 160 distinct compounds and inorganic species that could serve as route-specific signatures. osti.gov The ability to link a seized drug sample to a specific synthetic method provides invaluable intelligence for law enforcement to track manufacturing trends and sources. dntb.gov.uanih.govnih.gov

Future Directions in Academic Chemical Research of 1 Phenethyl N Phenylpiperidin 4 Amine

Elucidation of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 1-phenethyl-N-phenylpiperidin-4-amine and its parent scaffold, 4-anilinopiperidine, has traditionally relied on multi-step processes such as the Janssen, Siegfried, and Gupta methods. federalregister.govojp.govresearchgate.netwikipedia.org These routes can involve hazardous reagents, multiple intermediate isolations, and the generation of significant chemical waste. Future research is steering towards more efficient and environmentally benign synthetic strategies.

Emerging green technologies applicable to the synthesis of this compound and its derivatives include:

Hydrogen Borrowing Catalysis: This atom-economical method allows for the N-alkylation of amines using alcohols, with water as the sole byproduct. thieme-connect.de Transition metal catalysts are employed to facilitate the coupling of an amine with an alcohol, such as phenethyl alcohol, offering a greener alternative to using phenethyl halides. thieme-connect.de

Biocatalysis: The use of enzymes, such as transaminases, presents a highly selective and sustainable method for amine synthesis. mdpi.com Biocatalytic routes can offer exquisite stereocontrol, operate under mild conditions, and significantly reduce environmental impact compared to traditional chemical methods. mdpi.com

Improved Catalytic Systems: Research into novel catalysts, such as different grades of Raney Nickel or iridium-based complexes, for reductive amination can lead to higher yields, improved selectivity, and milder reaction conditions, thereby minimizing byproducts. google.comthieme-connect.de

| Synthetic Approach | Description | Key Advantages | Relevant Research Areas |

|---|---|---|---|

| Traditional Multi-Step Synthesis (e.g., Gupta method) | Involves sequential reactions, often with intermediate isolation, using reagents like sodium borohydride. federalregister.govwikipedia.org | Well-established and understood pathways. | Forensic analysis, understanding illicit production routes. researchgate.net |

| Catalytic Reductive Amination | Direct reaction of N-phenethyl-4-piperidone and aniline (B41778) in the presence of a catalyst (e.g., Raney Ni) and hydrogen. google.com | Fewer steps, potentially higher atom economy, avoids stoichiometric reductants. | Catalyst development, process optimization. |

| Hydrogen Borrowing Catalysis | N-alkylation of 4-anilinopiperidine using phenethyl alcohol, mediated by a transition metal catalyst, producing water as the only byproduct. thieme-connect.de | High atom economy, reduced waste, use of less hazardous starting materials (alcohols vs. halides). | Homogeneous and heterogeneous catalysis, green chemistry. thepharmajournal.comthieme-connect.de |

| Biocatalysis | Use of enzymes like transaminases to form the amine functionality with high stereoselectivity. mdpi.com | Environmentally benign (aqueous media, mild conditions), high chemo- and stereoselectivity. | Enzyme engineering, process development for pharmaceutical intermediates. |

Advanced Spectroscopic and Structural Characterization Techniques for Derivatives

While standard analytical methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to identify this compound, future research will leverage more advanced techniques to probe the nuanced structural features of its derivatives. nist.govdtic.milnist.gov This is particularly relevant given the emergence of analogues with subtle structural modifications, such as halogenation on the aniline ring. federalregister.govfederalregister.gov

Future characterization studies will likely focus on:

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. nih.gov This technique is invaluable for confirming the exact conformation and stereochemistry of new derivatives, and for studying intermolecular interactions like hydrogen bonding and π-π stacking that govern crystal packing. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions for the parent molecule and any unknown impurities or metabolites. mdpi.com This is crucial for distinguishing between isomers and identifying novel synthetic byproducts.

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are powerful tools for the complete and unambiguous assignment of all proton and carbon signals in complex derivatives, which is often challenging with simple 1D NMR.

Hirshfeld Surface Analysis: This computational tool, used in conjunction with crystallographic data, allows for the visualization and quantification of intermolecular interactions within a crystal lattice, providing deep insight into the forces that stabilize the solid-state structure. nih.gov

| Technique | Information Provided | Application in Future Research |

|---|---|---|

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing. nih.gov | Unambiguous structural elucidation of new derivatives; studying substituent effects on solid-state conformation. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass-to-charge ratio for precise elemental formula determination. mdpi.com | Identifying novel synthetic byproducts, metabolites, and distinguishing between isobaric compounds. |

| 2D-NMR Spectroscopy (COSY, HSQC, etc.) | Correlation between different nuclei (¹H-¹H, ¹H-¹³C), enabling definitive structural assignments. | Characterizing complex derivatives where 1D spectra are ambiguous; structural confirmation of regioisomers. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov | Understanding crystal engineering principles and polymorphism; correlating structure with physical properties. |

Refined Computational Models for Predicting Complex Chemical and Biological Behavior

Computational chemistry offers a powerful, predictive lens through which to study this compound and its analogues, saving significant time and resources compared to empirical methods alone. Future research will increasingly rely on sophisticated modeling to forecast molecular properties, receptor interactions, and metabolic pathways.

Key computational approaches include:

Molecular Docking: These simulations predict the preferred binding orientation of a ligand within a receptor's active site. researchgate.net For derivatives of this compound, docking into opioid and non-opioid receptor models can predict binding affinity and identify key interactions, such as the salt bridge formed with Asp147 or hydrogen bonding with His297 in the µ-opioid receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between chemical structure and biological activity. nih.gov By analyzing a series of related compounds, these models can predict the activity of newly designed derivatives, guiding synthetic efforts toward molecules with desired properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic nature of ligand-receptor interactions. nih.gov This can reveal alternative binding modes and conformational changes that are not apparent from static docking studies. nih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of molecules, predicting properties like electrostatic potential maps, which reveal regions of a molecule that are prone to electrostatic interactions. nih.govresearchgate.net

| Computational Model | Purpose | Application to 4-ANPP Derivatives |

|---|---|---|

| Molecular Docking | Predicts ligand binding poses and affinity within a protein's active site. researchgate.netnih.gov | Guiding the design of derivatives with enhanced or altered receptor selectivity. |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.gov | Predicting the biological activity of novel, unsynthesized analogues. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of a molecule and its interactions with a target over time. nih.gov | Understanding receptor activation mechanisms and identifying stable vs. transient binding modes. |

| DFT / Electrostatic Potential Mapping | Calculates electronic structure and maps charge distribution on the molecular surface. nih.gov | Identifying key sites for intermolecular interactions and predicting reactivity. |

Exploration of Non-Opioid Receptor Interactions in Chemical Biology Research

While the pharmacology of 4-anilinopiperidines is dominated by their interaction with opioid receptors, there is a growing body of evidence suggesting that these compounds can engage with other biological targets. nih.govbiorxiv.orgnih.gov The this compound scaffold serves as a valuable starting point for designing chemical probes to explore these non-canonical interactions.

Future research directions in this area include:

Target Identification: Utilizing techniques like affinity-based protein profiling, where a derivative of this compound is modified with a reactive group and a reporter tag, can help identify previously unknown protein binding partners in complex biological systems. biorxiv.org

Multi-Target Ligand Design: The 4-anilinopiperidine core can be used as a scaffold to create single molecules designed to interact with both an opioid receptor and a non-opioid target. nih.gov Such targets could include cannabinoid receptors, dopamine (B1211576) receptors, serotonin (B10506) receptors, or sigma receptors, potentially leading to compounds with novel pharmacological profiles. nih.govbiorxiv.org

| Potential Non-Opioid Target | Significance of Interaction | Research Implication |

|---|---|---|

| Sigma (σ) Receptors | Modulation of σ₁ receptors can influence various signaling pathways. nih.gov | Design of dual-affinity ligands to explore synergistic effects. |

| Monoamine Transporters/Receptors | Interactions with serotonin (5-HT) or dopamine systems could explain certain side effect profiles. biorxiv.orgnih.gov | Development of chemical probes to study the role of these systems in complex behaviors. |

| Cannabinoid (CB₁) Receptors | Potential for developing multi-target analgesics by combining opioid and cannabinoid pharmacophores. nih.gov | Synthesis of hybrid molecules based on the 4-anilinopiperidine scaffold. |

| Various Enzymes (e.g., HNMT, MAO-B) | Affinity-based probes have identified potential binding to enzymes involved in neurotransmitter metabolism. biorxiv.org | Investigation into potential enzymatic inhibition or modulation by this chemical class. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenethyl-N-phenylpiperidin-4-amine, and how can reaction conditions be optimized for purity?

- Answer : The compound is synthesized via alkylation of N-phenylpiperidin-4-amine with phenethyl halides under alkaline conditions. Key steps include:

- Reagents : Phenethyl bromide/iodide, sodium hydroxide, and polar aprotic solvents (e.g., DMF).

- Optimization : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of phenethyl halide to drive the reaction to completion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

| Technique | Key Data | Utility |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts for phenethyl (δ 2.5–3.5 ppm) and piperidinyl protons (δ 1.5–2.5 ppm) | Confirm structural integrity |

| HRMS | Exact mass (e.g., [M+H]+ = 281.212) | Verify molecular formula |

| HPLC | Retention time (e.g., 8.2 min on C18 column) | Assess purity |

- Cross-referencing with databases like PubChem ensures accuracy .

Advanced Research Questions

Q. How can this compound serve as a precursor for bivalent ligands targeting opioid receptors?

- Answer : The piperidine nitrogen and phenethyl group allow modular derivatization:

- Step 1 : Functionalize the piperidine ring with electrophilic groups (e.g., carboxylic acid via oxidation) for conjugation to NK1 antagonists .

- Step 2 : Use click chemistry (e.g., CuAAC) to link to secondary pharmacophores.

- Validation : In vitro binding assays (e.g., μ-opioid receptor IC₅₀ < 10 nM) and in vivo analgesia models .

Q. What strategies resolve contradictions in reported receptor binding affinities for derivatives of this compound?

- Answer : Discrepancies arise from:

- Experimental variables : Buffer pH, radioligand choice (e.g., [³H]DAMGO vs. [³H]naloxone).

- Structural nuances : Substituent stereochemistry (R/S configurations) and N-alkylation effects.

- Resolution :

- Standardize assay protocols (e.g., CHO cells expressing cloned receptors).

- Perform molecular dynamics simulations to predict binding poses .

Q. How do modifications to the phenethyl or N-phenyl groups alter the compound’s pharmacokinetic profile?

- Answer :

| Modification | Impact | Methodology |

|---|---|---|

| Phenethyl → Cyclohexylethyl | Increased lipophilicity (logP +0.7) | LogP measurement (shake-flask) |

| N-Phenyl → N-(4-Methoxyphenyl) | Enhanced metabolic stability (t₁/₂ > 2 hrs in liver microsomes) | LC-MS/MS metabolic assays |

Methodological Considerations

Q. What in vitro models are suitable for evaluating the neurotoxicity of this compound analogs?

- Answer :

- Cell lines : SH-SY5Y neurons or primary cortical cultures.

- Assays :

- MTT assay for viability (IC₅₀ determination).

- Caspase-3/7 activation (apoptosis marker).

- Patch-clamp electrophysiology to assess ion channel modulation .

Q. How can computational tools predict the metabolic pathways of this compound?

- Answer :

- Software : Schrödinger’s ADMET Predictor or StarDrop.

- Parameters : CYP450 isoform susceptibility (e.g., CYP3A4/2D6), glucuronidation sites.

- Validation : Compare with in vitro metabolite ID using hepatocytes + UPLC-QTOF .

Data Contradiction Analysis

Q. Why do some studies report high μ-opioid receptor affinity for this compound, while others show negligible activity?

- Answer : Likely due to:

- Receptor source : Cloned human vs. rodent receptors exhibit differing pharmacologies.

- Functional assays : Agonist vs. antagonist mode (cAMP vs. β-arrestin recruitment).

- Solution : Use standardized receptor preparations (e.g., μ-opioid-GFP fusion proteins) and orthogonal assays (BRET/FRET) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.